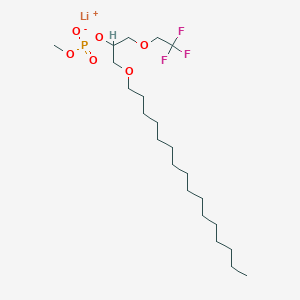
Mj33 lithium salt
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MJ33 lithium salt involves the reaction of 1-hexadecyl-3-(trifluoroethyl)-sn-glycero-2-phosphomethanol with lithium ions. The compound is typically prepared by dissolving it in water at a concentration of 10 mg/mL with warming to 60°C . The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is stored at temperatures between 2 to 8°C under nitrogen, in a desiccator, and protected from light to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
MJ33 lithium salt primarily undergoes inhibition reactions with phospholipase A2 enzymes. It acts as a competitive, active site-directed inhibitor, selectively complexing with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) .
Common Reagents and Conditions
The inhibition reaction involves the binding of the sn-2-phosphate of MJ33 to the active site of the A subunit of PLA2A, while the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This reaction is facilitated by the presence of sulfate or phosphate anions.
Major Products Formed
The major product formed from the inhibition reaction is a complex between MJ33 and the PLA2 enzyme, resulting in the inhibition of the enzyme’s activity .
Wissenschaftliche Forschungsanwendungen
MJ33 lithium salt has a wide range of scientific research applications:
Wirkmechanismus
MJ33 lithium salt exerts its effects by binding to the active site of Type I phospholipase A2 enzymes. The sn-2-phosphate of MJ33 binds to the active site of the A subunit of PLA2A, while the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycerophospholipids . Additionally, MJ33 acts as a non-toxic and potent inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2), preventing lung injuries associated with lung inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-Palmityl-sn-glycero-3-phosphocholine: Another phospholipase inhibitor with a similar structure.
β-Acetyl-γ-O-hexadecyl-L-α-phosphatidylcholine hydrate: A compound with similar inhibitory properties.
JK-2: A phospholipase inhibitor with a different mechanism of action.
Uniqueness
MJ33 lithium salt is unique due to its specific inhibition of Type I phospholipase A2 enzymes, particularly pancreatic and bee venom PLA2 . Its ability to selectively complex with these enzymes and its non-toxic nature make it a valuable tool in scientific research and pharmaceutical development .
Eigenschaften
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMLQJISATCEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43F3LiO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274419 | |
| Record name | mj33 lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199106-13-3 | |
| Record name | mj33 lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




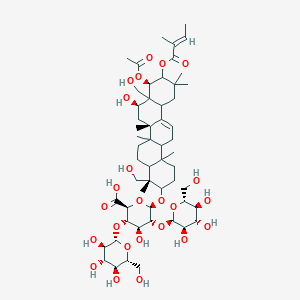
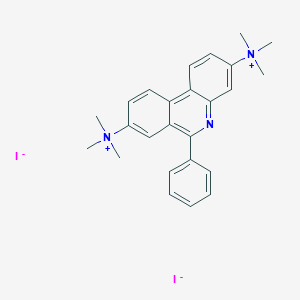
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B49679.png)
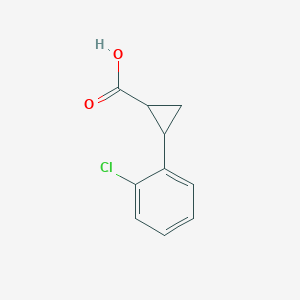
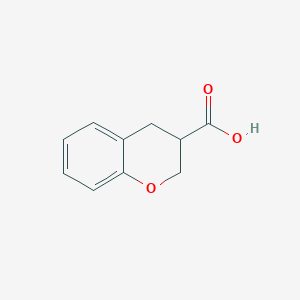
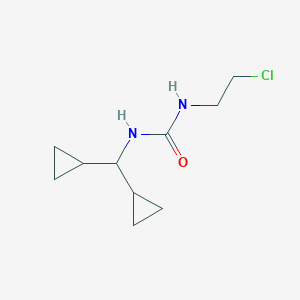
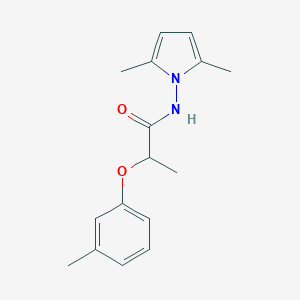
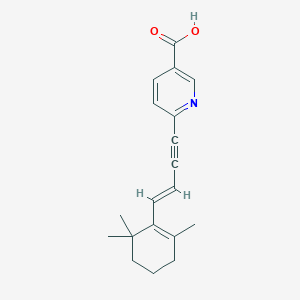
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)

